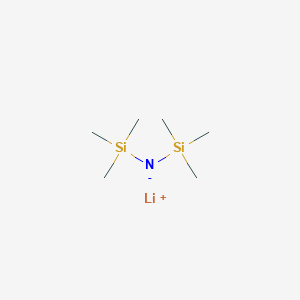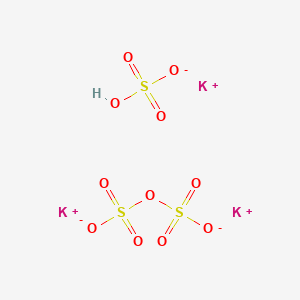
lithium;bis(trimethylsilyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of lithium;bis(trimethylsilyl)azanide involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which enhance the solubility and stability of the compound . Industrial production methods typically involve large-scale synthesis using these inclusion techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
lithium;bis(trimethylsilyl)azanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
lithium;bis(trimethylsilyl)azanide has a wide range of scientific research applications:
Chemistry: It is used in the study of protein kinase D inhibition and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications in regenerative medicine due to its ability to maintain stem cell pluripotency.
Industry: The compound is used in the development of biotechnological substances with innovative properties, improving the development of various products
Wirkmechanismus
lithium;bis(trimethylsilyl)azanide exerts its effects by inhibiting protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound’s mechanism involves the depletion of protein kinase D genes, which phenocopies the inhibition effect. This activation of the PI3K/AKT pathway is crucial for maintaining the pluripotency of embryonic stem cells .
Vergleich Mit ähnlichen Verbindungen
lithium;bis(trimethylsilyl)azanide is unique compared to other protein kinase D inhibitors due to its specific ability to maintain stem cell pluripotency. Similar compounds include:
CID755673: Another protein kinase D inhibitor with similar properties.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase, often used in combination with this compound.
CHIR99021: An inhibitor of glycogen synthase kinase 3, also used in combination with this compound for maintaining stem cell phenotype
These compounds, while similar in their inhibitory effects, differ in their specific targets and pathways, highlighting the unique application of this compound in stem cell research.
Eigenschaften
IUPAC Name |
lithium;bis(trimethylsilyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESATAKKCNGOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18LiNSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)




![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7799409.png)





![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)

